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Introduction
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and

homogeneous assay technology widely used in drug discovery and basic research for studying

molecular interactions. The use of long-lifetime lanthanide donors, such as Lumi4-Tb,

minimizes background fluorescence and enhances assay sensitivity. This document provides a

detailed protocol for the site-specific labeling of proteins with CoA-Lumi4-Tb using Sfp

phosphopantetheinyl transferase, purification of the labeled protein, and its application in a TR-

FRET-based protein-protein interaction assay.

Lumi4-Tb is a highly efficient terbium cryptate that serves as a FRET donor. Its large Stokes

shift and long fluorescence lifetime allow for a time-gated detection window, which significantly

improves the signal-to-noise ratio by eliminating short-lived background fluorescence from

scattered excitation light and autofluorescent compounds. The labeling strategy described

herein utilizes the Sfp phosphopantetheinyl transferase to covalently attach a Lumi4-Tb

molecule, via a coenzyme A (CoA) carrier, to a specific serine residue within a recognition tag

(e.g., ACP, MCP, or ybbR tag) fused to the protein of interest.[1][2][3] This enzymatic approach

ensures a highly specific 1:1 labeling stoichiometry.
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For the successful design and interpretation of TR-FRET assays, it is crucial to understand the

photophysical properties of the donor fluorophore. The table below summarizes the key

quantitative data for Lumi4-Tb.

Property Value Reference

Excitation Maximum (λex) ~340 nm

Emission Peaks (λem) 490, 548, 587, 621 nm

Luminescence Lifetime (τ) ~2.7 ms [4]

Molar Extinction Coefficient (ε) ≈ 26,000 M⁻¹ cm⁻¹ at 354 nm [4]

Quantum Yield (Φ) 0.59 [4]

Experimental Protocols
Part 1: Enzymatic Labeling of a Tagged Protein with
CoA-Lumi4-Tb
This protocol describes the in vitro labeling of a protein fused with a recognition tag (e.g., ACP-

tag) using Sfp Synthase.

Materials:

Purified protein of interest fused with an ACP-tag (or similar Sfp substrate tag)

CoA-Lumi4-Tb

Sfp Synthase[1][5][6]

1 M HEPES, pH 7.5

50 mM DTT

500 mM MgCl₂

DMSO
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Deionized Water

Microcentrifuge tubes

Incubator at 37°C

Protocol:

Preparation of Reagents:

Dissolve CoA-Lumi4-Tb in DMSO to a final concentration of 1 mM. Vortex for 10 minutes

to ensure it is fully dissolved. Store in the dark at -20°C.

Dilute the 1 mM CoA-Lumi4-Tb stock solution with fresh DMSO to a working stock of 250

µM for in vitro labeling.[3]

Labeling Reaction Setup:

Set up the labeling reaction in a microcentrifuge tube in the following order:[3]

Component Volume (µL) Final Concentration

Deionized Water 28.25 -

1 M HEPES, pH 7.5 2.5 50 mM

50 mM DTT 1.0 1 mM

500 mM MgCl₂ 2.0 10 mM

50 µM ACP-tagged Protein 5.0 5 µM

40 µM Sfp Synthase 1.25 1 µM

250 µM CoA-Lumi4-Tb 2.0 10 µM

| Total Volume | 50 | |

Gently mix the reaction components by pipetting.

Incubation:
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Incubate the reaction mixture in the dark for 60 minutes at 37°C.[3][5] For sensitive

proteins, the incubation can be performed overnight at 4°C.[3]

Troubleshooting Incomplete Labeling:

If labeling is not complete, consider increasing the incubation time to 2 hours at 25°C or up

to 24 hours at 4°C.[3]

Ensure that a reducing agent like DTT is present in all buffers used for protein handling

and storage to maintain the activity of the tag.[3]

Verify the activity of the Sfp Synthase, as loss of activity can lead to weak labeling.[6]

Part 2: Purification of the Lumi4-Tb Labeled Protein
After the labeling reaction, it is often necessary to remove the unreacted CoA-Lumi4-Tb.

Affinity chromatography is a suitable method if the protein of interest has an affinity tag (e.g.,

His-tag) in addition to the labeling tag.

Materials:

Labeling reaction mixture from Part 1

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

Chromatography column

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0 for His-

tagged proteins)

Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0 for His-

tagged proteins)

Collection tubes

Protocol:

Resin Equilibration:
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Equilibrate the affinity resin with 5-10 column volumes of Binding/Wash Buffer.[7]

Sample Loading:

Apply the labeling reaction mixture to the equilibrated column. Allow the sample to flow

through by gravity.[7] Collect the flow-through to check for unbound protein.

Washing:

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unreacted

CoA-Lumi4-Tb and other non-specifically bound proteins.[7]

Elution:

Elute the labeled protein with 3-5 column volumes of Elution Buffer.[7] Collect the eluate in

fractions.

Analysis of Purity:

Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining to assess

purity. The labeled protein can be visualized using a fluorescent gel scanner before

staining.

Part 3: TR-FRET Assay for Protein-Protein Interaction
This protocol provides a general framework for a TR-FRET assay to detect the interaction

between the Lumi4-Tb labeled protein (Donor) and a partner protein labeled with a suitable

acceptor fluorophore (e.g., d2, a fluorescent protein like GFP, or another organic dye).

Materials:

Purified Lumi4-Tb labeled protein (Donor)

Purified acceptor-labeled partner protein (Acceptor)

Assay Buffer (e.g., PBS with 0.1% BSA)

Low-volume, black 384-well assay plates
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TR-FRET compatible microplate reader

Protocol:

Assay Setup:

Prepare serial dilutions of the unlabeled interaction partner to be used as a competitor for

assay validation.

In a 384-well plate, add the following components:

Assay Buffer

Lumi4-Tb labeled protein (Donor) at a fixed concentration.

Acceptor-labeled partner protein (Acceptor) at a fixed concentration.

Test compound or unlabeled competitor protein.

The final assay volume is typically 10-20 µL.

Incubation:

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow

the interaction to reach equilibrium. Protect the plate from light.

TR-FRET Measurement:

Measure the TR-FRET signal using a plate reader equipped for time-resolved

fluorescence. Typical settings include:

Excitation: ~340 nm

Emission Donor: ~620 nm

Emission Acceptor: Dependent on the acceptor fluorophore (e.g., ~665 nm for d2)

Delay Time: 50-100 µs
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Integration Time: 400-1000 µs

Data Analysis:

Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

Plot the TR-FRET ratio against the concentration of the test compound or competitor to

determine IC₅₀ or Kᵢ values.
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Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
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Caption: Workflow for a TR-FRET based protein-protein interaction assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15547744?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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